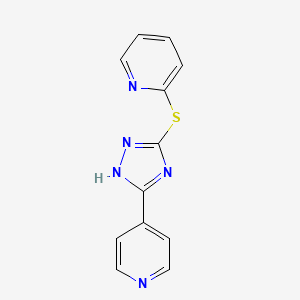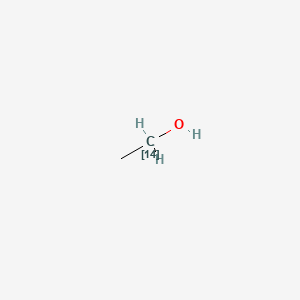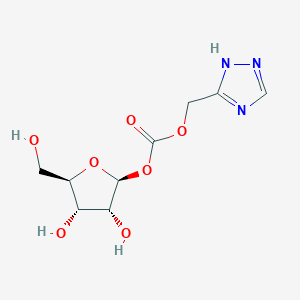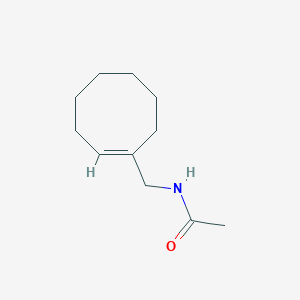![molecular formula C37H73Br2N3O6P2 B13824146 N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) is a chemical compound with the molecular formula C₃₆H₆₆Br₂N₃O₆P₂ It is a derivative of bisphosphonic acid, characterized by the presence of two bromine atoms and three dicyclohexylammonium groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) typically involves the reaction of dibromomethane with bisphosphonic acid in the presence of a base, followed by the addition of dicyclohexylamine. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Handling: Ensuring the purity of dibromomethane and bisphosphonic acid.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
(Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of phosphonic acid oxides.
Reduction: Formation of debrominated bisphosphonic acid derivatives.
科学的研究の応用
(Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of enzymes involved in bone resorption.
Medicine: Explored for its use in the treatment of bone diseases such as osteoporosis.
Industry: Utilized in the production of flame retardants and as a stabilizer in polymer manufacturing.
作用機序
The mechanism of action of (Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as farnesyl pyrophosphate synthase, which is involved in bone resorption.
Pathways: It affects the mevalonate pathway, leading to reduced bone resorption and increased bone density.
類似化合物との比較
Similar Compounds
(Dichloromethylene)bisphosphonic acid: Similar structure but with chlorine atoms instead of bromine.
(Hydroxymethylene)bisphosphonic acid: Contains hydroxyl groups instead of bromine.
(Aminomethylene)bisphosphonic acid: Contains amino groups instead of bromine.
Uniqueness
Bromine Atoms: The presence of bromine atoms in (Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) provides unique reactivity and potential for further functionalization.
Dicyclohexylammonium Groups: These groups enhance the compound’s solubility and stability, making it suitable for various applications.
特性
分子式 |
C37H73Br2N3O6P2 |
|---|---|
分子量 |
877.7 g/mol |
IUPAC名 |
[dibromo(phosphonato)methyl]-hydroxyphosphinate;dicyclohexylazanium |
InChI |
InChI=1S/3C12H23N.CH4Br2O6P2/c3*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,10(4,5)6)11(7,8)9/h3*11-13H,1-10H2;(H2,4,5,6)(H2,7,8,9) |
InChIキー |
AZPBUOGBORASKP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C(P(=O)(O)[O-])(P(=O)([O-])[O-])(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B13824074.png)
![ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13824085.png)

![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)
![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)



![2-Bromo-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13824144.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)

![1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)
![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
